molecular formula C4H11O3P B172660 Isopropyl methylphosphonate CAS No. 133415-68-6

Isopropyl methylphosphonate

Cat. No.: B172660
CAS No.: 133415-68-6
M. Wt: 138.1 g/mol
InChI Key: GHZKGHQGPXBWSN-UHFFFAOYSA-N
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Description

Isopropyl methylphosphonate is an organophosphorus compound with the molecular formula C4H11O3P. It is a derivative of phosphonic acid where one of the hydrogen atoms is replaced by an isopropyl group and another by a methyl group. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl methylphosphonate can be synthesized through several methods. One common method involves the reaction of triisopropyl phosphite with methyl iodide. The reaction is exothermic and requires careful control of the addition rate to maintain a brisk boiling mixture. After the reaction, the mixture is subjected to distillation to remove isopropyl iodide, followed by vacuum distillation to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Isopropyl methylphosphonate undergoes various chemical reactions, including hydrolysis, dealkylation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids and their derivatives, which are useful intermediates in various chemical processes.

Scientific Research Applications

Isopropyl methylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl methylphosphonate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Isopropyl methylphosphonate can be compared with other similar compounds such as:

  • Ethyl methylphosphonate
  • Diethyl methylphosphonate
  • Pinacolyl methylphosphonate

Uniqueness: The uniqueness of this compound lies in its specific alkyl groups, which influence its reactivity and applications. For example, the isopropyl group provides steric hindrance, affecting the compound’s reactivity compared to its methyl and ethyl counterparts .

Properties

IUPAC Name

methyl(propan-2-yloxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZKGHQGPXBWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024158
Record name Isopropyl methylphosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0
Record name Isopropyl methylphosphonate
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Record name Isopropyl methylphosphonic acid
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Record name Phosphonic acid, methyl-, monopropyl ester
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Record name NSC289442
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Record name Isopropyl methylphosphonic acid
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Record name ISOPROPYL METHYLPHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyl methylphosphonate
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Isopropyl methylphosphonate
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Isopropyl methylphosphonate

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